molecular formula C23H32N2O4 B12167233 methyl N-{[2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate

methyl N-{[2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate

Cat. No.: B12167233
M. Wt: 400.5 g/mol
InChI Key: VYUULQKCPSFQPF-UHFFFAOYSA-N
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Description

Methyl N-{[2’-(butan-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}-beta-alaninate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including an ester, amide, and spirocyclic moiety, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[2’-(butan-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}-beta-alaninate typically involves multiple steps:

    Formation of the Spirocyclic Isoquinoline Core: The spirocyclic isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides and strong bases.

    Formation of the Ester and Amide Bonds: The ester and amide bonds can be formed through standard esterification and amidation reactions, respectively. Esterification typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, while amidation involves the reaction of a carboxylic acid with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, to form ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the ester and amide moieties, converting them to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amide groups, leading to the formation of new esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: New esters, amides

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Its multiple functional groups make it a versatile intermediate for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of methyl N-{[2’-(butan-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}-beta-alaninate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The spirocyclic structure could provide unique binding interactions, while the ester and amide groups could participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-{[2’-(butan-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}-glycinate
  • Methyl N-{[2’-(butan-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}-valinate

Uniqueness

Methyl N-{[2’-(butan-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl]carbonyl}-beta-alaninate is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 3-[(2-butan-2-yl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]propanoate

InChI

InChI=1S/C23H32N2O4/c1-4-16(2)25-22(28)18-11-7-6-10-17(18)20(23(25)13-8-5-9-14-23)21(27)24-15-12-19(26)29-3/h6-7,10-11,16,20H,4-5,8-9,12-15H2,1-3H3,(H,24,27)

InChI Key

VYUULQKCPSFQPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCCC(=O)OC

Origin of Product

United States

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